molecular formula C17H15N7O2 B2715070 N-(1H-1,3-benzodiazol-2-yl)-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1421499-08-2

N-(1H-1,3-benzodiazol-2-yl)-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2715070
CAS No.: 1421499-08-2
M. Wt: 349.354
InChI Key: UWTRWGYWRBSVDC-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzodiazol-2-yl)-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzodiazol-2-yl)-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the acetamide group: The benzimidazole core is then reacted with chloroacetic acid or its derivatives to introduce the acetamide group.

    Attachment of the pyrimidine moiety: The final step involves the reaction of the intermediate with 2-methyl-6-(1H-pyrazol-1-yl)pyrimidine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzodiazol-2-yl)-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.

    DNA/RNA interaction: The compound may bind to DNA or RNA, affecting their function and replication.

    Receptor binding: The compound may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar benzimidazole cores, such as albendazole and mebendazole.

    Pyrimidine derivatives: Compounds with similar pyrimidine moieties, such as 5-fluorouracil and cytarabine.

Uniqueness

N-(1H-1,3-benzodiazol-2-yl)-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide is unique due to its specific combination of benzimidazole and pyrimidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O2/c1-11-19-14(24-8-4-7-18-24)9-16(20-11)26-10-15(25)23-17-21-12-5-2-3-6-13(12)22-17/h2-9H,10H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTRWGYWRBSVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCC(=O)NC2=NC3=CC=CC=C3N2)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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